7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Regioselective SNAr Building block fidelity Parallel library synthesis

7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-39-7) is a heterocyclic small molecule (C6H5ClN4, MW 168.58 g/mol) belonging to the pyrazolo[4,3-d]pyrimidine class, a validated adenine bioisostere scaffold recognized as one of only four heterocyclic core types to demonstrate improved biological properties over purine-based counterparts in cyclin-dependent kinase (CDK) inhibition. The compound features a chlorine atom at the 7-position and a methyl group at N1, yielding a predicted boiling point of 294.6±20.0 °C, density of 1.59±0.1 g/cm³, and calculated aqueous solubility of 4.2 g/L at 25 °C.

Molecular Formula C6H5ClN4
Molecular Weight 168.584
CAS No. 923282-39-7
Cat. No. B592060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
CAS923282-39-7
Molecular FormulaC6H5ClN4
Molecular Weight168.584
Structural Identifiers
SMILESCN1C2=C(C=N1)N=CN=C2Cl
InChIInChI=1S/C6H5ClN4/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3
InChIKeySNAXHGFEBGMQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-39-7): Core Scaffold Identity and Procurement-Relevant Characteristics


7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-39-7) is a heterocyclic small molecule (C6H5ClN4, MW 168.58 g/mol) belonging to the pyrazolo[4,3-d]pyrimidine class, a validated adenine bioisostere scaffold recognized as one of only four heterocyclic core types to demonstrate improved biological properties over purine-based counterparts in cyclin-dependent kinase (CDK) inhibition [1]. The compound features a chlorine atom at the 7-position and a methyl group at N1, yielding a predicted boiling point of 294.6±20.0 °C, density of 1.59±0.1 g/cm³, and calculated aqueous solubility of 4.2 g/L at 25 °C . It is primarily supplied as a pharmaceutical intermediate and building block for kinase inhibitor discovery programs, with standard commercial purity of 97–98% .

Why Generic Substitution Fails: Structural Determinants That Prevent Interchangeability of Pyrazolo[4,3-d]pyrimidine Building Blocks


The pyrazolo[4,3-d]pyrimidine scaffold tolerates diverse substitution patterns, but procurement decisions cannot rely on scaffold-level similarity alone because the exact position and identity of substituents dictate the compound's synthetic utility, physicochemical behavior, and the biological profile of downstream derivatives. The N1-methyl group eliminates the annular tautomerism present in the 1H-unsubstituted analog (CAS 923282-64-8), ensuring a single defined species in solution—critical for reproducible reaction outcomes in library synthesis [1]. The single chlorine at C7 provides a regiochemically unambiguous electrophilic handle for nucleophilic aromatic substitution (SNAr), in contrast to 5,7-dichloro analogs (e.g., CAS 939979-32-5) where competing reactivity at two sites demands additional synthetic control [2]. Furthermore, the chloro substituent offers a balanced leaving-group profile: sufficiently reactive for efficient derivatization, yet more hydrolytically stable than the corresponding 7-bromo analog, reducing storage-related degradation risk [3]. Each substitution variant—whether in halogen type, N1-alkylation, or additional ring substituents—produces a distinct building block that cannot be considered drop-in interchangeable for the same synthetic sequence or SAR exploration.

Quantitative Differentiation Evidence for 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-39-7) Versus Closest Analogs


Regiochemical Purity Advantage: Single Reactive Site Versus Competing C5/C7 Reactivity in 5,7-Dichloro Analogs

In pyrazolo[4,3-d]pyrimidine systems bearing chlorine at C7, nucleophilic aromatic substitution occurs selectively at this position. The target compound presents a single electrophilic site, eliminating the regiochemical ambiguity inherent to 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 939979-32-5). Literature on analogous 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidines establishes that C7-chlorine undergoes selective SNAr with weakly nucleophilic anilines, while the remaining C5-chlorine requires more forcing conditions with strongly nucleophilic amines for displacement [1]. For the target mono-chloro compound, this two-tier reactivity problem is absent: the single C7 leaving group ensures a single defined product from any given nucleophile, improving synthetic fidelity in library production .

Regioselective SNAr Building block fidelity Parallel library synthesis

Synthetic Accessibility: ~98% Yield from 7-Hydroxy Precursor Enables Scalable Procurement Economics

The target compound is accessible via chlorination of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (CAS 314021-93-7) with a reported yield of approximately 98% . This near-quantitative conversion from a readily available hydroxyl precursor contrasts with multi-step routes required for more heavily substituted analogs. The corresponding 7-bromo analog would require alternative brominating conditions that typically afford lower yields and necessitate handling of more reactive, less stable intermediates. The high conversion efficiency directly translates to favorable bulk procurement economics, as minimal material is lost in the final synthetic step.

Chlorination yield Cost-efficient scale-up POCl3-mediated synthesis

Physicochemical Differentiation: N1-Methylation Reduces Boiling Point by ~54 °C Versus 1H-Unsubstituted Analog, Enabling Milder Purification Conditions

The N1-methyl group in the target compound produces a measurable reduction in boiling point compared to the 1H-unsubstituted analog 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-64-8). The target compound boils at 294.6±20.0 °C, whereas the N1-unsubstituted analog boils at 348.3±22.0 °C—a difference of approximately 54 °C . Correspondingly, the flash point drops from 195.3±7.9 °C to 132.0±21.8 °C, and density decreases from 1.7±0.1 to 1.59±0.1 g/cm³. The N1-methyl group also eliminates the hydrogen-bond donor capability of the pyrazole NH, reducing polarity and potentially improving chromatographic behavior in normal-phase purification. This boiling point depression is advantageous for any purification protocol involving distillation or sublimation.

Boiling point depression Distillation feasibility Purification compatibility

N1-Methyl Lock: Elimination of Annular Tautomerism Prevents Chemical Heterogeneity in Solution

1H-Pyrazolo[4,3-d]pyrimidines unsubstituted at N1 exist as equilibrating mixtures of 1H- and 2H-tautomers in solution. Extensive photophysical studies on formycin A analogs and their N-methyl derivatives have established that N1-alkylation locks the tautomeric state, producing a single, spectroscopically homogeneous species [1][2]. The target compound, bearing an N1-methyl group, presents as a single defined tautomer. In contrast, the 1H-unsubstituted analog (CAS 923282-64-8) can exist in multiple tautomeric forms that may exhibit differential reactivity toward electrophiles and nucleophiles, complicating reaction monitoring, yield determination, and analytical characterization by NMR or HPLC. The SciFinder entry for the 1H-unsubstituted analog describes it as 'unstable,' consistent with tautomerism-driven decomposition pathways .

Tautomeric control Spectroscopic uniformity Reaction reproducibility

Bioisosteric Scaffold Validation: Pyrazolo[4,3-d]pyrimidine Core Confers Superior Cellular Potency Over Purine-Based CDK Inhibitors

A direct comparative study of the purine-based CDK inhibitor CR8 against its pyrazolo[4,3-d]pyrimidine bioisosteres demonstrated that the pyrazolo[4,3-d]pyrimidine-containing compounds are more potent in cellular assays than their purine counterparts [1]. This scaffold-level advantage is corroborated by a comprehensive review identifying pyrazolo[4,3-d]pyrimidine as one of only four bioisostere types—alongside pyrazolo[1,5-a]-1,3,5-triazines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a]pyridines—that have demonstrated improved biological properties over purines [2]. The target compound 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine serves as the direct synthetic entry point to this privileged scaffold. The N1-methyl and 7-chloro substitution pattern mimics the N9-alkylation and C6-substitution pattern of adenine, rationalizing its utility as a building block for ATP-competitive kinase inhibitor design [3].

CDK inhibitor scaffold Cellular potency advantage Purine bioisostere

Storage Stability: Defined Inert-Atmosphere Requirement Reflects Controllable Reactivity, Contrasting with Unstable 1H-Unsubstituted Analog

The target compound has well-defined storage specifications: under inert gas (nitrogen or argon) at 2–8 °C, with a predicted pKa of 1.73±0.30 and LogP of 0.16 . These defined parameters enable systematic procurement and inventory management. In contrast, the 1H-unsubstituted analog 7-chloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-64-8) is explicitly described as 'unstable' in multiple supplier catalogs, precluding long-term storage confidence . The 5,7-dichloro analog (CAS 939979-32-5) requires storage at -20 °C, a more stringent and costly cold-chain requirement . The intermediate storage condition (2–8 °C under inert atmosphere) represents a practical balance between stability assurance and logistics feasibility for routine laboratory procurement.

Storage stability Handling specifications Procurement logistics

Procurement-Driven Application Scenarios for 7-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 923282-39-7)


Focused Kinase Inhibitor Library Synthesis via Regioselective C7 Derivatization

Medicinal chemistry teams synthesizing focused libraries of CDK or other ATP-competitive kinase inhibitors can use this building block as a single-point diversification scaffold. The C7-chlorine provides an unambiguous SNAr handle for amine, alcohol, or thiol nucleophiles, while the N1-methyl group anchors the adenine-mimetic binding mode. Unlike 5,7-dichloro analogs, the absence of a competing C5 leaving group eliminates the need for chromatographic separation of regioisomers, accelerating library production timelines [1]. The bioisosteric advantage of the pyrazolo[4,3-d]pyrimidine core over purine scaffolds, as established by direct comparative cellular potency data, further justifies selection of this chemotype for kinase programs [2].

Gram-Scale Intermediate Procurement for Multi-Step Pharmaceutical Process Development

For process chemistry groups scaling validated hits to preclinical candidate quantities, the ~98% synthetic yield from the 7-hydroxy precursor translates to favorable cost-of-goods at multi-gram scale . The intermediate storage requirement (2–8 °C under inert atmosphere) is compatible with standard laboratory and pilot-plant refrigeration infrastructure, avoiding the -20 °C freezer logistics required for the 5,7-dichloro analog . The defined tautomeric homogeneity (N1-methyl locked) ensures that each batch presents as a single chemical entity by HPLC and NMR, simplifying in-process control and regulatory documentation for GMP-adjacent intermediate supply.

Adenine Bioisostere Building Block for Nucleoside Analog and Acyclic Nucleoside Phosphonate Programs

The pyrazolo[4,3-d]pyrimidine scaffold is a recognized adenine bioisostere with precedent in nucleoside antibiotic chemistry (e.g., formycin A/B derivatives) [3]. The N1-methyl substitution on the target compound mimics the N9-ribosyl attachment point of natural purine nucleosides, while the C7-chlorine serves as the point of diversification. Research groups pursuing antiviral or anticancer nucleoside/nucleotide analogs can use this building block to access a chemical space that is synthetically distinct from—and biologically validated to outperform—traditional purine starting materials in cellular assays [2].

Structure-Activity Relationship (SAR) Exploration Around the N1 Position with Controlled Physicochemical Properties

The target compound's combination of N1-methyl substitution and 7-chloro reactivity provides a defined baseline for SAR studies where the N1 substituent is systematically varied. The boiling point depression of ~54 °C relative to the 1H-unsubstituted analog facilitates purification by distillation, while the predicted LogP of 0.16 and Rule-of-5 compliance (zero violations) indicate favorable drug-like physicochemical starting parameters for lead optimization programs . Procurement of this specific N1-methyl variant, rather than the 1H-unsubstituted or other N1-alkyl analogs, ensures that medicinal chemistry efforts begin from a single, well-characterized, and synthetically tractable starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.